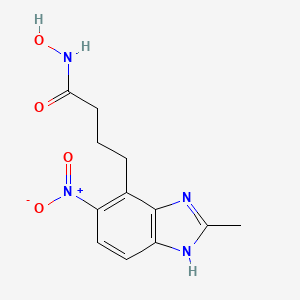
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one is an organic compound characterized by its unique cyclobutane ring structure substituted with chlorine, methyl, and phenylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dichloro-3,4-dimethylcyclobutanone with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride, amines, alkoxides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products
Substitution: Products with substituted nucleophiles replacing chlorine.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The compound’s unique structure allows it to fit into specific binding sites, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-3,4-dimethylcyclobutanone: Lacks the phenylsulfanyl group.
3,4-Dimethyl-3-(phenylsulfanyl)cyclobutan-1-one: Lacks the chlorine substituents.
2,2-Dichloro-3-(phenylsulfanyl)cyclobutan-1-one: Lacks the methyl groups.
Uniqueness
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one is unique due to the combination of chlorine, methyl, and phenylsulfanyl groups on the cyclobutane ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91359-03-4 |
|---|---|
Molekularformel |
C12H12Cl2OS |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
2,2-dichloro-3,4-dimethyl-3-phenylsulfanylcyclobutan-1-one |
InChI |
InChI=1S/C12H12Cl2OS/c1-8-10(15)12(13,14)11(8,2)16-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
HLBHVACXQPDNFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(C1(C)SC2=CC=CC=C2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)

![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)






![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

